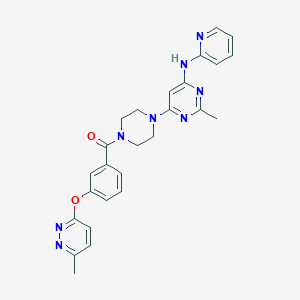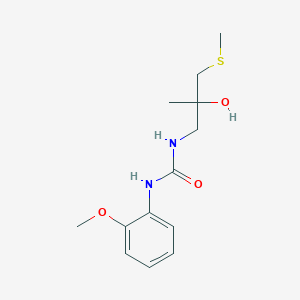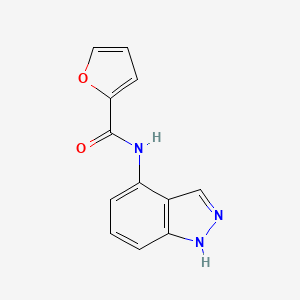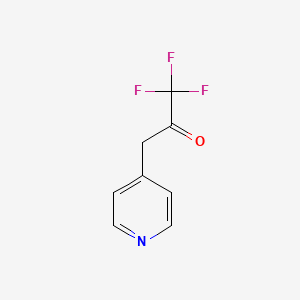
(4-(2-Methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)(3-((6-methylpyridazin-3-yl)oxy)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a novel derivative that has been synthesized and evaluated for its biological activity . It is related to the class of compounds used as anti-tubercular agents .
Synthesis Analysis
The compound has been synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles . The structures of synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .Molecular Structure Analysis
The molecular structure of the compound has been analyzed using various techniques. All hydrogen atoms were visible on difference Fourier maps, and it was concluded from both bond distances and residual density maps that only N4 amine and N5 amide nitrogen atoms are protonated .Chemical Reactions Analysis
The compound has been evaluated for its chemical reactivity. It was found that the electron-withdrawing groups of trifluoromethyl and pyridine facilitated the amide bond cleavage and led to the in vivo formation of a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound have been analyzed using computational hybrid-generalized gradient Minnesota M06-2x, ωB97XD, and B3LYP functionals in conjunction with the correlation consistent polarized valence triplet zeta (cc-pVTZ) basis set and the moderate composite CBS-QB3 procedure .科学的研究の応用
Synthesis and Chemical Characterization
The compound has been involved in studies focusing on the synthesis and characterization of chemical entities with potential therapeutic or biological activity. For example, the development of nonaqueous capillary electrophoretic separation techniques for imatinib mesylate and related substances, including this compound, highlights its importance in analytical chemistry for quality control purposes (Ye et al., 2012). This type of research is crucial for identifying and quantifying pharmaceutical compounds and their impurities, ensuring drug safety and efficacy.
Pharmacokinetics and Metabolism
Research into the metabolism of novel antineoplastic tyrosine kinase inhibitors, such as flumatinib in chronic myelogenous leukemia patients, provides insights into the metabolic pathways of compounds related to "(4-(2-Methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)(3-((6-methylpyridazin-3-yl)oxy)phenyl)methanone" (Gong et al., 2010). Understanding the pharmacokinetics and metabolism of these compounds is fundamental for drug development, affecting dosing regimens and potential drug interactions.
Novel Therapeutic Applications
The synthesis and evaluation of novel derivatives for potential therapeutic applications, such as TRPV4 antagonists for the treatment of pain, demonstrate the compound's role in the discovery of new treatments (Tsuno et al., 2017). Such research contributes to expanding the pharmacological toolkit available for treating various conditions, underscoring the importance of chemical synthesis and medicinal chemistry in drug discovery.
Antimicrobial Activity
The synthesis and antimicrobial activity assessment of new pyrimidinone and oxazinone derivatives, using related compounds as starting materials, highlight the potential of this chemical scaffold in developing new antimicrobial agents (Hossan et al., 2012). Antimicrobial resistance is a growing concern, and the identification of new compounds with antimicrobial properties is crucial for addressing this challenge.
作用機序
Target of Action
The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play significant roles in the modulation of growth factors, signaling pathways, and immune responses.
Mode of Action
This compound specifically inhibits the activity of tyrosine kinases . It binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the kinase activity, leading to a decrease in cell proliferation and an increase in programmed cell death, or apoptosis.
Biochemical Pathways
The inhibition of tyrosine kinases affects multiple biochemical pathways. It disrupts the signaling pathways that promote cell division and survival, leading to the death of cells that divide in an uncontrolled way . The downstream effects include reduced cell proliferation and increased apoptosis, particularly in cancer cells.
Pharmacokinetics
Similar compounds have been structurally characterized only in the form of their piperazin-1-ium salt (mesylate, picrate, citrate, fumarate or malonate) . This suggests that the compound may have good solubility and bioavailability.
Result of Action
The result of the compound’s action at the molecular level is the inhibition of tyrosine kinase activity. This leads to a disruption in the signaling pathways that these enzymes are involved in. At the cellular level, this results in decreased cell proliferation and increased apoptosis .
特性
IUPAC Name |
[3-(6-methylpyridazin-3-yl)oxyphenyl]-[4-[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N8O2/c1-18-9-10-25(32-31-18)36-21-7-5-6-20(16-21)26(35)34-14-12-33(13-15-34)24-17-23(28-19(2)29-24)30-22-8-3-4-11-27-22/h3-11,16-17H,12-15H2,1-2H3,(H,27,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYJEPFAEYMBHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)N3CCN(CC3)C4=NC(=NC(=C4)NC5=CC=CC=N5)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-Methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)(3-((6-methylpyridazin-3-yl)oxy)phenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide](/img/structure/B2447901.png)
![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-methylbenzamide](/img/structure/B2447903.png)


![N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B2447908.png)
![7-(4-Bromophenyl)-2-(1-hydroxyethyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2447909.png)

![N-(3-chloro-4-methylphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2447913.png)

![3-[(2-Methylpropan-2-yl)oxycarbonyl]-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B2447915.png)
![2-[(2-Chloroacetyl)amino]-2-pyridin-2-ylacetamide](/img/structure/B2447917.png)


